molecular formula C8H6ClNO B13663430 4-(Chloromethyl)furo[2,3-b]pyridine

4-(Chloromethyl)furo[2,3-b]pyridine

Cat. No.: B13663430
M. Wt: 167.59 g/mol
InChI Key: IUZKUNUMSXUTPB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)furo[2,3-b]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with a chloromethyl (-CH₂Cl) substituent at the 4-position. This scaffold combines a π-electron-rich furan ring and a π-electron-deficient pyridine ring, creating unique electronic properties that influence its reactivity and biological activity . The chloromethyl group serves as a versatile reactive site, enabling further functionalization for drug development, exemplified by its role as a key intermediate in synthesizing HIV protease inhibitors .

The chloromethyl derivative, in particular, has been pivotal in medicinal chemistry due to its synthetic utility and adaptability in structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

4-(chloromethyl)furo[2,3-b]pyridine

InChI

InChI=1S/C8H6ClNO/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5H2

InChI Key

IUZKUNUMSXUTPB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1CCl)C=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)furo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with furan derivatives under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or gold to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of 4-(Chloromethyl)furo[2,3-b]pyridine may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality compounds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of furo[2,3-b]pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Features Primary Applications
4-(Chloromethyl)furo[2,3-b]pyridine -CH₂Cl at position 4 Reactive chloromethyl group for functionalization; intermediate for HIV drugs Antiviral intermediates
6-Trifluoromethyl furo[2,3-b]pyridine -CF₃ at position 6 Electron-withdrawing group enhances stability; anticancer activity Anticancer agents
Thieno[2,3-b]pyridine derivatives Sulfur atom in fused ring (thiophene) Improved adenosine receptor binding; bifunctional α-halo carbonyl synthesis Adenosine receptor ligands
4-Aryl-furo[2,3-b]pyridines Aryl groups (e.g., dichlorothiophenyl) Enhanced radical scavenging and antioxidant activity Antioxidants, antimicrobial agents
Tricyclic fused furo[2,3-b]pyridines Extended fused ring systems Improved photophysical properties; synthons for bioactive compounds Medicinal chemistry templates

Physicochemical and Photophysical Properties

  • Solubility : Chloromethyl derivatives are less polar than trifluoromethyl analogs, affecting their pharmacokinetic profiles .
  • Tricyclic derivatives show enhanced luminescence due to extended conjugation .

Key Research Findings

Synthetic Flexibility : Chloromethyl and trifluoromethyl groups enable diverse functionalization, making these derivatives valuable in drug discovery pipelines .

Structure-Activity Relationships : Electron-withdrawing substituents (e.g., -CF₃) enhance anticancer activity, while electron-donating groups (e.g., -OCH₃) improve antioxidant capacity .

Comparative Limitations: Thieno[2,3-b]pyridines face synthetic challenges due to sulfur’s lower nucleophilicity compared to oxygen in furan .

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